![molecular formula C9H12N2 B2670161 [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride CAS No. 1521871-43-1](/img/structure/B2670161.png)
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride is a chemical compound with the molecular formula C9H12N2·2HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride typically involves the cyclization of a pyridine derivative followed by amination. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding nitro or oxime derivative.
Reduction: Reduction reactions can be used to convert the pyridine ring into a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce piperidine derivatives .
科学的研究の応用
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
3-(Pyridin-3-yl)cyclobutan-1-amine: A similar compound with a slightly different structure.
Cyclobutylamine derivatives: Various derivatives with different substituents on the cyclobutyl ring.
Uniqueness
[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride is unique due to its specific combination of a pyridine ring and a cyclobutylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
1521871-43-1 |
|---|---|
分子式 |
C9H12N2 |
分子量 |
148.20 g/mol |
IUPAC名 |
3-pyridin-3-ylcyclobutan-1-amine |
InChI |
InChI=1S/C9H12N2/c10-9-4-8(5-9)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5,10H2 |
InChIキー |
IALRMXWFKHKPEX-UHFFFAOYSA-N |
SMILES |
C1C(CC1N)C2=CN=CC=C2.Cl.Cl |
正規SMILES |
C1C(CC1N)C2=CN=CC=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



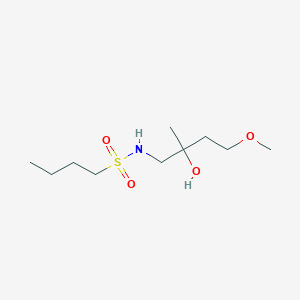
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2670080.png)
![N,N-dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide hydrochloride](/img/structure/B2670081.png)
![(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2670083.png)

![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide](/img/structure/B2670087.png)
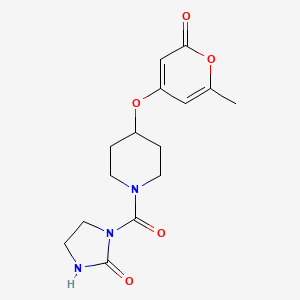
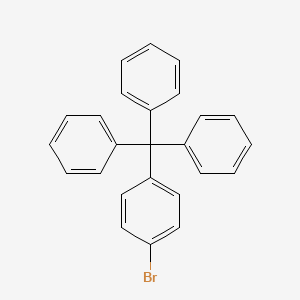
![6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2670093.png)

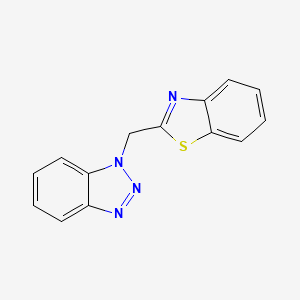
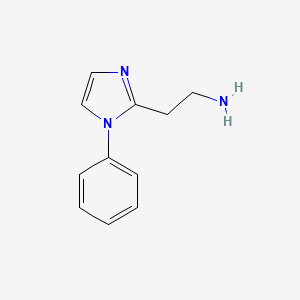
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/new.no-structure.jpg)
